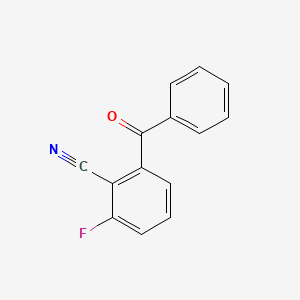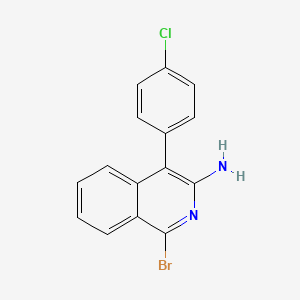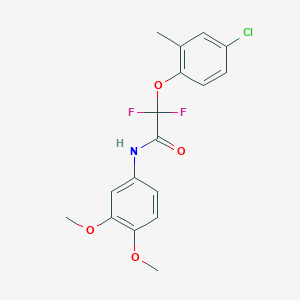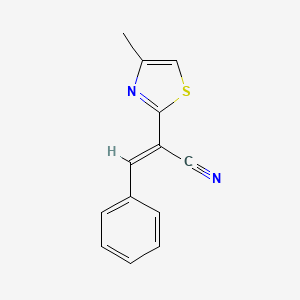
1,3-Dibromo-2-ethylbenzene
Overview
Description
1,3-Dibromo-2-ethylbenzene is an organobromine compound . It has a molecular formula of C8H8Br2 and an average mass of 263.957 Da .
Synthesis Analysis
The synthesis of polysubstituted benzenes like 1,3-Dibromo-2-ethylbenzene often involves electrophilic aromatic substitution reactions . The order of reactions is critical to the success of the overall scheme . For example, a bromine can be introduced by bromination with Br2/FeBr3, and an ethyl group can be introduced by Friedel–Crafts alkylation with CH3CH2Cl/AlCl3 .
Molecular Structure Analysis
The molecular structure of 1,3-Dibromo-2-ethylbenzene can be analyzed using various methods. For instance, the InChI string for this compound is 1S/C8H9Br/c1-2-7-5-3-4-6-8(7)9/h3-6H,2H2,1H3 . This provides a standardized way to represent the compound’s structure.
Chemical Reactions Analysis
The chemical reactions involving 1,3-Dibromo-2-ethylbenzene are likely to be similar to those of other brominated benzenes. For instance, it can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .
Physical And Chemical Properties Analysis
1,3-Dibromo-2-ethylbenzene has a molecular weight of 263.957 Da . More detailed physical and chemical properties may be available from specialized databases or scientific literature.
Scientific Research Applications
Vibrational Spectroscopy and Computational Chemistry
Researchers have studied DBEB’s vibrational spectra using techniques like Raman, IR, and INS spectroscopy. Density functional theory (DFT) calculations provide insights into its molecular conformation, vibrational modes, and coupling effects . Notably, DBEB’s methyl groups exhibit interesting behavior, with some acting as quasi-free rotors in the crystal state .
Mechanism of Action
Target of Action
The primary target of 1,3-Dibromo-2-ethylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .
Mode of Action
1,3-Dibromo-2-ethylbenzene undergoes electrophilic aromatic substitution . The general mechanism involves two steps :
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile . One carbon gets a positive charge, the other forms a C-E bond . This forms the arenium ion .
- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen . This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Biochemical Pathways
The biochemical pathway involved in the action of 1,3-Dibromo-2-ethylbenzene is the electrophilic aromatic substitution . This reaction maintains the aromaticity of the benzene ring .
Pharmacokinetics
Benzylic halides typically react via an sn2 pathway for primary halides, and via an sn1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .
Result of Action
The result of the action of 1,3-Dibromo-2-ethylbenzene is the formation of a substituted benzene ring . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .
Action Environment
The action of 1,3-Dibromo-2-ethylbenzene can be influenced by environmental factors. For instance, the presence of a catalyst can activate halogens to break the aromaticity of benzenes . .
Safety and Hazards
Safety data sheets provide information on the potential hazards of chemicals. For instance, 1,2-Dibromobenzene, a related compound, is classified as a flammable liquid and can cause skin and eye irritation . It’s important to handle such chemicals with appropriate safety measures, including wearing protective equipment and ensuring good ventilation .
Future Directions
The future directions in the study and use of 1,3-Dibromo-2-ethylbenzene could involve further exploration of its reactivity and potential applications. For instance, research into the synthesis of polysubstituted benzenes could lead to new methods for producing 1,3-Dibromo-2-ethylbenzene and related compounds . Additionally, studies of the molecular interactions in similar compounds could provide insights into the properties and behavior of 1,3-Dibromo-2-ethylbenzene .
properties
IUPAC Name |
1,3-dibromo-2-ethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROIOESJRJZRFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-2-ethylbenzene | |
CAS RN |
41053-30-9 | |
| Record name | 1,3-Dibromo-2-ethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B3036966.png)
![2-{4-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B3036968.png)
![2-[3-(Phenoxymethyl)phenyl]-1,3-benzothiazole](/img/structure/B3036969.png)
![2-(dimethylaminomethylidene)-N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3036970.png)
![1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]tetrahydro-4(1H)-pyridinone O-benzyloxime](/img/structure/B3036971.png)
![2-({2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B3036973.png)
![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide](/img/structure/B3036975.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[1-(dimethylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3036978.png)


